![molecular formula C20H20Cl2N6O B2728547 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291860-10-0](/img/structure/B2728547.png)
4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a 1,2,3-triazole ring, and two aromatic rings (one of which is chlorinated). It is a derivative of piperazine, which is a class of compounds with a wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the aromatic rings might undergo electrophilic aromatic substitution reactions, especially at positions ortho and para to the chloro substituents .Scientific Research Applications
Antimicrobial Applications
Triazole derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial efficacy, finding some compounds to exhibit good or moderate activities against various microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438.
Antitumor Applications
Derivatives bearing piperazine amide moiety have been explored for their antitumor activities, particularly against breast cancer cells. Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives and evaluated their anticancer activities, identifying compounds with promising antiproliferative effects, comparing favorably with cisplatin, a known anticancer drug Yurttaş, L., Demirayak, Ş., Ilgın, S., & Atlı, Ö. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Bioorganic & Medicinal Chemistry, 22(22), 6313-6323.
Material Science Applications
Piperazine and triazole derivatives are also relevant in material science for the synthesis of novel materials with potential industrial applications. Betz et al. (2011) reported on the crystal structure of a piperazine-supported compound, highlighting its three-dimensional network formation, which could be of interest in the development of new materials Betz, R., Gerber, T., Hosten, E., Dayananda, A. S., Yathirajan, H., & Narayana, B. (2011). 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate. Acta Crystallographica Section E: Structure Reports Online, 67, o2587-o2588.
Future Directions
properties
IUPAC Name |
[5-(3-chloroanilino)triazolidin-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N6O/c1-13-5-6-15(22)12-17(13)27-7-9-28(10-8-27)20(29)18-19(25-26-24-18)23-16-4-2-3-14(21)11-16/h2-6,11-12,18-19,23-26H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNTRUXIIKKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.